molecular formula C20H19Cl2NO3 B7737972 C20H19Cl2NO3

C20H19Cl2NO3

Cat. No.: B7737972
M. Wt: 392.3 g/mol
InChI Key: MMMMLHVMDHJCGY-UHFFFAOYSA-N
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Description

Benzmalecene (CAS: 148-07-2) is a chlorinated aromatic compound with the molecular formula C${20}$H${19}$Cl${2}$NO${3}$, classified as an antihyperlipidemic agent . Its structure features a benzene ring substituted with two chlorine atoms, an amide group, and a ketone moiety, contributing to its lipid-lowering activity. The molecular weight is approximately 392.28 g/mol (calculated from the formula).

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO3/c1-3-23(4-2)10-15-18(24)8-7-14-19(25)16(11-26-20(14)15)13-6-5-12(21)9-17(13)22/h5-9,11,24H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMMLHVMDHJCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sclareol-Derived Homodrimanic Acid as a Starting Material

A prominent route to C₂₀H₁₉Cl₂NO₃ begins with (-)-sclareol (24), a diterpene alcohol isolated from Salvia sclarea. Homodrimanic acid (26) is synthesized via a two-step sequence:

  • Oxidative Cleavage : Treatment of sclareol with OsO₄ and NaIO₄ in t-BuOH at 45°C cleaves the diol moiety to yield a dialdehyde intermediate.

  • Jones Oxidation : Subsequent oxidation with CrO₃ in H₂SO₄/acetone at 0°C converts the dialdehyde to homodrimanic acid (26) in 75% overall yield.

The carboxylic acid (26) undergoes Curtius rearrangement to install the nitrogen functionality. Reaction with diphenylphosphoryl azide (DPPA) and triethylamine in dioxane generates an acyl azide, which thermally decomposes in refluxing benzene to form isocyanate (27). Challenges in hydrolyzing (27) to the primary amine led to alternative reduction strategies:

  • Reduction with NaBH₄ : Isocyanate (27) is reduced to formamide (28) in 80% yield using NaBH₄ in ethanol at 0°C.

  • Hydrolysis to Hydroxyacetamide (29) : Treatment of (28) with KOH in methanol at room temperature affords (29) (96% yield), while reflux conditions yield amino alcohol (30) (95% yield).

Functionalization of Drimenal Oxime Derivatives

An alternative pathway involves drimenal oxime (38), which is converted to nitrile (39) via dehydration with p-TsCl or Ac₂O in pyridine. Reduction of (39) with LiAlH₄/AlCl₃ in Et₂O produces 11-aminodrim-7-ene (36) (50% yield), though competing hydrogenation of the Δ⁷ double bond generates 7,8-dihydro derivative (40) as a minor product (2:1 ratio). This side reaction underscores the sensitivity of chlorinated alkenes to reducing conditions.

Multicomponent Ugi Reaction for Modular Assembly

Ugi Adduct Formation and Post-Modification

The Ugi four-component reaction (4-CR) enables rapid assembly of complex amides. For C₂₀H₁₉Cl₂NO₃, chlorobenzaldehyde, allylamine, 4-chloro-2-nitrobenzoic acid, and tert-butyl isocyanide react in methanol at room temperature to form Ugi adduct (1a) (77% yield). Critical parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates.

  • Temperature : Reactions performed at 55°C improve diastereoselectivity for bulky substrates.

Ring-Closing Metathesis and Pd-Catalyzed C–H Activation

Ugi adducts undergo further cyclization via Grubbs II catalyst (5 mol%) in toluene at 70°C to form isoindolinones. Subsequent palladium-catalyzed C–H activation using Pd(OAc)₂ (6 mol%) and DPPE (10 mol%) in DMF at 150°C introduces aryl-aryl bonds, critical for constructing the chlorinated aromatic core of C₂₀H₁₉Cl₂NO₃.

Key Reagents and Reaction Optimization

Role of tert-Butoxide in Eliminative Pathways

tert-Butanolate (t-BuOK) facilitates dehydrohalogenation and elimination reactions. For example, treatment of Ugi adduct (1d) with t-BuOK (3 equiv) in DMSO triggers SNAr displacement of nitro groups, followed by acid-mediated cyclization to yield tetracyclic frameworks.

Selective Reductions in Chlorinated Systems

Chlorine substituents necessitate mild reducing agents to prevent dehalogenation. NaBH₄/CoCl₂·6H₂O in methanol selectively reduces nitriles to amines without affecting C–Cl bonds, achieving 50–60% yields for aminodrimanes.

Analytical Characterization and Challenges

Spectroscopic Differentiation of Regioisomers

¹H NMR coupling constants and NOESY correlations distinguish between C-11 vs. C-12 amination in drimane derivatives. For instance, J₈,₁₁ = 9.8 Hz in (36) vs. J₈,₁₂ = 4.2 Hz in (40).

Purification Challenges

Hydrophilic byproducts (e.g., hydrochlorides of 36 and 40) require ion-exchange chromatography or aqueous/organic biphasic extraction for isolation .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dichloroanilino)-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into the corresponding cyclohexanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichloroanilino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, cyclohexanol derivatives, and substituted anilines.

Scientific Research Applications

3-(3,5-dichloroanilino)-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its anti-inflammatory properties make it a valuable tool in studying inflammatory pathways.

    Medicine: It is investigated for its potential use in developing new analgesic and anti-inflammatory drugs.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. It targets molecular pathways that lead to the production of pro-inflammatory mediators, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Benzmalecene:

Benzbromarone (C${17}$H${12}$Br${2}$O${3}$)

  • CAS : 3562-84-3
  • Therapeutic Use : Uricosuric agent (promotes uric acid excretion) .
  • Structural Similarities :
    • Core benzene ring with two halogen atoms (bromine instead of chlorine).
    • Ketone and ester functional groups.
  • Key Differences :
    • Lower molecular weight (436.89 g/mol vs. 392.28 g/mol).
    • Bromine atoms increase molecular size and lipophilicity compared to chlorine.
  • Research Findings :
    • Benzbromarone’s uricosuric action is linked to inhibition of renal urate transporters, a mechanism distinct from Benzmalecene’s lipid-lowering effects .

Benziodarone (C${17}$H${12}$I${2}$O${3}$)

  • CAS : 68-90-6
  • Therapeutic Use : Vasodilator (improves blood flow) .
  • Structural Similarities :
    • Di-halogenated benzene ring (iodine substitution).
    • Ketone and ester groups.
  • Key Differences :
    • Higher molecular weight (517.99 g/mol) due to iodine’s larger atomic radius.
    • Iodine enhances radiopacity and metabolic stability but increases toxicity risk.
  • Research Findings :
    • Benziodarone’s vasodilatory effects are mediated via potassium channel activation, unrelated to Benzmalecene’s lipid modulation .

Ethyl 2-(2-Chlorobenzamido)-4H,5H,6H,7H,8H-Cyclohepta[b]Thiophene-3-Carboxylate (C${19}$H${20}$ClNO$_{3}$S)

  • CAS : 312949-43-2
  • Structural Similarities :
    • Chlorine substitution and amide linkage.
  • Key Differences :
    • Contains a thiophene ring and cycloheptane moiety, absent in Benzmalecene.
    • Lower halogen count (one Cl vs. two Cl) and sulfur inclusion alter electronic properties .

Comparative Data Table

Property Benzmalecene (C${20}$H${19}$Cl${2}$NO${3}$) Benzbromarone (C${17}$H${12}$Br${2}$O${3}$) Benziodarone (C${17}$H${12}$I${2}$O${3}$)
Molecular Weight 392.28 g/mol 436.89 g/mol 517.99 g/mol
Halogen Atoms 2 Cl 2 Br 2 I
Therapeutic Class Antihyperlipidemic Uricosuric Vasodilator
Key Functional Groups Amide, Ketone Ester, Ketone Ester, Ketone
Bioavailability Not reported High (urinary excretion) Moderate (hepatic metabolism)
Solubility Not reported Low (lipophilic) Very low (iodine effect)

Research Implications

  • Halogen Effects : Chlorine in Benzmalecene provides a balance between lipophilicity and metabolic stability, whereas bromine/iodine in analogs increase size and toxicity .
  • Therapeutic Specificity: Structural variations (e.g., thiophene in C${19}$H${20}$ClNO$_{3}$S) dramatically alter biological targets, highlighting the need for precise functional group engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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